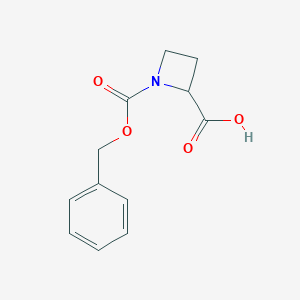

1-Benzyloxycarbonylazetidine-2-carboxylic acid

説明

1-Benzyloxycarbonylazetidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4. It has a molecular weight of 235.24 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-2-azetidinecarboxylic acid . The InChI code is 1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a colourless oil . It has a molecular weight of 235.24 . The compound is stored at room temperature .科学的研究の応用

Synthesis of Oligodeoxyribonucleotides

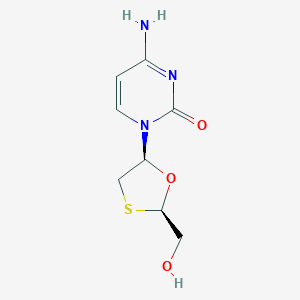

The synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides demonstrates the utility of benzyl carbamate protection in nucleic acid chemistry. This method allows for the incorporation of blocked nucleosides into oligodeoxyribonucleotides, followed by efficient deprotection using transfer hydrogenation, without reducing pyrimidine bases (Watkins, Kiely, & Rapoport, 1982).

Chirospecific Syntheses of Amino Acids

A chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids from L-glutamic acid highlights the role of benzyloxycarbonyl protection in generating peptidomimetics. This process facilitates the synthesis of symmetrical and chiral amino acid homologues, contributing to the development of novel conformational probes (Campbell & Rapoport, 1996).

Metal Complexation Studies

Research on the complexation of zinc by tripodal pseudopeptide ligands underscores the significance of benzyloxycarbonyl-protected amino acids in modeling metalloenzyme activities. This study provides insights into the coordination chemistry relevant to biological systems, such as carbonic anhydrase mimics (Gelinsky, Vogler, & Vahrenkamp, 2002).

Base-induced Rearrangements

The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts provides a unique approach to synthesizing α-arylazetidine-2-carboxylic acid esters. This study sheds light on the mechanistic aspects and synthetic applications of azetidine derivatives in organic chemistry (Tayama, Watanabe, & Sotome, 2017).

Enantioselective Biotransformations

The enantioselective biotransformation of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis AJ270 demonstrates the potential of microbial catalysis in producing optically pure azetidine-2-carboxylic acids. This process highlights the integration of biocatalysis with chemical synthesis for the development of chiral building blocks (Leng, Wang, Pan, Huang, & Wang, 2009).

Safety and Hazards

特性

IUPAC Name |

1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBMOQXJOJWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431594 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174740-81-9 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)

![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)